Superior Oxygenation Yield in Biomimetic Cyclohexane Oxidation Compared to Substituted Iodosobenzene Derivatives
In a direct comparative study, iodosylbenzene (PhIO) exhibited a dramatically higher yield in the biomimetic monooxygenation of cyclohexane catalyzed by 5,10,15,20-tetraphenylporphinatoiron(III) chloride (TPPFe(III)Cl). In contrast, phenyliodosyl diacetate, phenyliodosyl tosylate, iodosobenzoic acid, and o-iodosobenzoic ester all gave cyclohexanol yields approaching zero under identical reaction conditions [1]. This head-to-head comparison demonstrates that even structurally related iodosyl compounds cannot substitute for PhIO in this prototypical P-450 model reaction.
| Evidence Dimension | Yield of cyclohexanol in biomimetic cyclohexane oxidation |
|---|---|
| Target Compound Data | Significant, reproducible yield of cyclohexanol |
| Comparator Or Baseline | Phenyliodosyl diacetate, phenyliodosyl tosylate, iodosobenzoic acid, o-iodosobenzoic ester |
| Quantified Difference | Yield ≈ 0% for all comparators vs. productive yield for PhIO |
| Conditions | TPPFe(III)Cl catalyst, cyclohexane as substrate |
Why This Matters
Confirms that iodosylbenzene is the requisite terminal oxidant for generating high-valent iron-oxo intermediates in biomimetic P-450 oxidation; substitution with other hypervalent iodine(III) species leads to complete reaction failure, mandating its specific procurement.
- [1] Zhu, S., Zhang, C. (1988). Study of biomimetic oxidation catalyzed by the model compound of cytochrome P-450 I: The influence of the structure of some substituted iodosobenzene derivatives on the oxygenation of cyclohexane catalyzed by 5,10,15,20-tetrapenylporphinatoiron chloride. Acta Chimica Sinica, 46(5), 478. View Source
